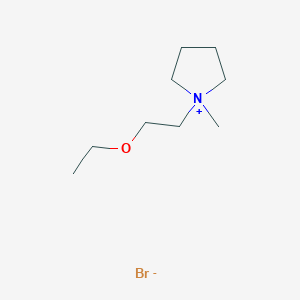
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide is an organic compound with the molecular formula C9H20BrNO. It is a quaternary ammonium salt, typically appearing as a white crystalline powder. This compound is known for its solubility in water and various organic solvents, making it versatile for different applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion acts as the leaving group, and the ethoxyethyl group is introduced to the nitrogen atom of the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with enhanced reaction conditions to increase efficiency and yield. This may involve the use of continuous flow reactors, higher purity reagents, and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar solvents like water or alcohols, with the presence of a base to facilitate the substitution.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of ionic liquids for various industrial processes.
Mécanisme D'action
The mechanism by which 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide exerts its effects is primarily through its interaction with biological membranes. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This action is particularly relevant in its antimicrobial applications, where it targets bacterial cell walls and membranes .
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxyethyl)-1-methylpyrrolidin-1-ium bromide
- 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide
- 1-(2-Propoxyethyl)-1-methylpyrrolidin-1-ium bromide
Comparison: 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide is unique due to its ethoxyethyl group, which imparts specific solubility and reactivity characteristics. Compared to its analogs, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a broader range of applications. Its antimicrobial properties are also enhanced due to the optimal chain length of the ethoxyethyl group, which facilitates better interaction with microbial membranes .
Propriétés
Numéro CAS |
833446-39-2 |
|---|---|
Formule moléculaire |
C9H20BrNO |
Poids moléculaire |
238.17 g/mol |
Nom IUPAC |
1-(2-ethoxyethyl)-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C9H20NO.BrH/c1-3-11-9-8-10(2)6-4-5-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SJTNNBAOPGDZAJ-UHFFFAOYSA-M |
SMILES canonique |
CCOCC[N+]1(CCCC1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



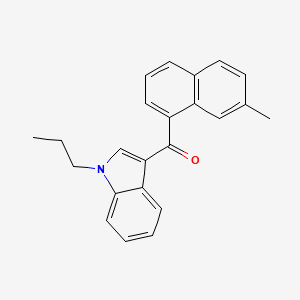
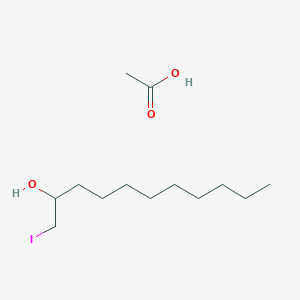
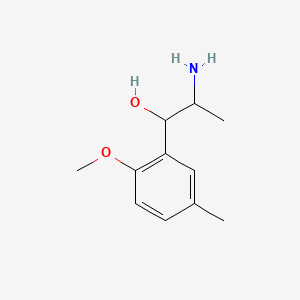
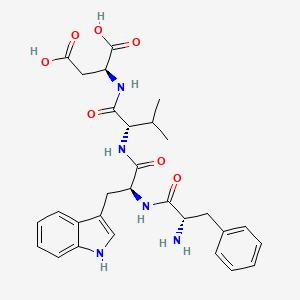
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)

![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
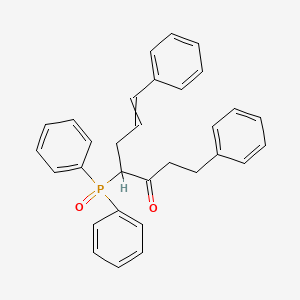

![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
